molecular formula C17H13N3OS B2910458 N-benzoyl-N'-(6-quinolinyl)thiourea CAS No. 866049-10-7

N-benzoyl-N'-(6-quinolinyl)thiourea

Cat. No.: B2910458
CAS No.: 866049-10-7
M. Wt: 307.37
InChI Key: SAWCSOLPWGGICX-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(6-quinolinyl)thiourea is an organic compound that belongs to the class of thioureas. It is characterized by the presence of a benzoyl group attached to one nitrogen atom and a quinolinyl group attached to the other nitrogen atom of the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(6-quinolinyl)thiourea typically involves the reaction of benzoyl chloride with 6-aminoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to form the final product. The reaction conditions usually include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(6-quinolinyl)thiourea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzoyl-N’-(6-quinolinyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(6-quinolinyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-(2-quinolinyl)thiourea
  • N-benzoyl-N’-(4-quinolinyl)thiourea
  • N-benzoyl-N’-(8-quinolinyl)thiourea

Uniqueness

N-benzoyl-N’-(6-quinolinyl)thiourea is unique due to the position of the quinolinyl group, which can influence its chemical reactivity and biological activity. The 6-position on the quinoline ring can provide different steric and electronic environments compared to other positions, potentially leading to distinct properties and applications .

Properties

IUPAC Name

N-(quinolin-6-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(12-5-2-1-3-6-12)20-17(22)19-14-8-9-15-13(11-14)7-4-10-18-15/h1-11H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWCSOLPWGGICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329558
Record name N-(quinolin-6-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866049-10-7
Record name N-(quinolin-6-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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